molecular formula C19H24N8 B15119836 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B15119836
M. Wt: 364.4 g/mol
InChI Key: SGBINXAUTRODFX-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and diketones . The pyrimidine ring is often formed through condensation reactions involving amidines and β-dicarbonyl compounds . The final step involves coupling the pyrazole and pyrimidine rings with the piperazine ring under specific conditions, such as using a base like potassium tert-butoxide in a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that this compound can fit into the active sites of certain enzymes, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine stands out due to its unique combination of three different ring systems, which may confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H24N8

Molecular Weight

364.4 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C19H24N8/c1-13-9-15(3)27(24-13)18-10-17(22-16(4)23-18)25-5-7-26(8-6-25)19-12-20-11-14(2)21-19/h9-12H,5-8H2,1-4H3

InChI Key

SGBINXAUTRODFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC(=CN=C4)C)C

Origin of Product

United States

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